Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Detailed NMR spectral data (¹H, ¹³C) for this compound are not provided in the cited sources. For analogous indole esters, the aromatic protons typically resonate between δ 6.8–8.2 ppm, while methylene groups in the hydroxyethyl moieties appear near δ 3.5–4.0 ppm. The ethyl ester’s methyl group would likely produce a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet near δ 4.1–4.3 ppm (CH₂).
Infrared (IR) Absorption Profile
The IR spectrum would expectedly show a strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹, characteristic of ester groups. Broad O–H stretches from hydroxyl groups in the bis(2-hydroxyethyl)amino substituent would appear around 3200–3500 cm⁻¹. Aromatic C=C stretching vibrations in the indole ring might manifest near 1450–1600 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
While specific mass spectral data are unavailable, the molecular ion peak (M⁺) would theoretically appear at m/z 292.33. Fragmentation patterns would likely involve cleavage of the ester group (loss of –OCH₂CH₃, m/z 247) and subsequent decomposition of the indole core. The bis(2-hydroxyethyl)amino group may undergo dehydration to form ethylene bridges.
Properties
CAS No. |
7150-82-5 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13-10-16-14-4-3-11(9-12(13)14)17(5-7-18)6-8-19/h3-4,9-10,16,18-19H,2,5-8H2,1H3 |
InChI Key |
HQXQISSSFIWXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
Arylhydrazones derived from 4-nitrobenzaldehyde or analogous aldehydes serve as starting materials. Reaction with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) yields 5-nitroindole-3-carboxylate intermediates. For example:
This step typically achieves yields of 60–75%, with cyclization efficiency dependent on acid strength and temperature.
Nitro Group Reduction
Reduction of the 5-nitro group to an amine is critical. Catalytic hydrogenation (H₂/Pd-C) or Fe/Zn-mediated reduction in HCl effectively converts nitro to amine. For instance, FeCl₃ and Zn in HCl at 100°C selectively reduce nitro groups without affecting the ester moiety, achieving >85% yield.
Introduction of the Bis(2-hydroxyethyl)amino Group
Post-reduction, the 5-amino intermediate undergoes alkylation to install the bis(2-hydroxyethyl)amino substituent.
Alkylation Strategies
Method A: Direct Alkylation with Ethylene Oxide
Treating the 5-aminoindole-3-carboxylate with excess ethylene oxide in a basic aqueous medium (e.g., NaOH) facilitates sequential alkylation:
This exothermic reaction requires careful temperature control (0–5°C) to avoid over-alkylation, yielding 70–80% product.
Method B: Stepwise Alkylation with 2-Chloroethanol
Alternative approaches employ 2-chloroethanol and a base (e.g., K₂CO₃) in DMF or DMSO. Two equivalents of 2-chloroethanol react with the amine, followed by neutralization:
Yields range from 65–75%, with purification via column chromatography.
Esterification and Functional Group Compatibility
The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.
Ester Stability Under Alkylation Conditions
Ethyl esters demonstrate robustness under both acidic (Fischer cyclization) and basic (alkylation) conditions. For example, no ester hydrolysis was observed during Fe/Zn reduction in HCl or ethylene oxide alkylation in NaOH.
Alternative Carboxylate Activation
In cases requiring late-stage ester modification, thionyl chloride (SOCl₂) efficiently converts carboxylic acids to acyl chlorides, which react with ethanol to regenerate the ester. For example:
This method achieves >90% conversion but necessitates anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Fischer + Alkylation | Cyclization → Nitro reduction → Alkylation | 60–70% | High regioselectivity; scalable | Multi-step purification required |
| Bartoli Synthesis | Nitrobenzene + Vinyl Grignard | 50–65% | Direct 5-substitution; fewer steps | Limited substrate compatibility |
| Reductive Amination | Amine + Ethylene oxide | 70–80% | Mild conditions; high functional group tolerance | Requires excess alkylating agent |
Optimization Challenges and Solutions
Regioselectivity in Indole Formation
Unsymmetrical precursors in Fischer synthesis may yield regioisomers. Employing electron-deficient arylhydrazones (e.g., nitro-substituted) directs cyclization to the 5-position, minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-5-fluoroindole-2-carboxylate
- Structure : Indole core with a fluorine atom at position 5 and an ethyl ester at position 2 .
- Physical Properties: Lower molecular weight (209.19 vs. ~350–400 g/mol for the target compound) and reduced solubility in polar solvents due to the absence of hydrophilic hydroxyethyl groups. Synthesis: Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with aminobenzophenones under basic conditions, contrasting with the alkylation steps required to introduce the bis(2-hydroxyethyl)amino group .
USP Bendamustine Related Compound A (Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate)
- Structure: Benzimidazole core with a bis(2-hydroxyethyl)amino group at position 5 and an ethyl ester on a butanoate side chain .
- Key Differences: Core Heterocycle: The benzimidazole ring (bicyclic) vs. indole (monocyclic) affects aromaticity and electronic distribution. Benzimidazoles are more rigid and often used in medicinal chemistry for DNA intercalation. Applications: Used as a bendamustine hydrochloride intermediate, highlighting the pharmacological relevance of bis(2-hydroxyethyl)amino derivatives .
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
- Structure: Indole core with a primary amino group at position 5, a methyl group at position 1, and an ethyl ester at position 2 .
- Key Differences: Substituent Hydrophilicity: The primary amino group lacks the hydroxyethyl branches, resulting in lower solubility and reduced hydrogen-bonding capacity. Synthesis: Prepared via direct alkylation or condensation, whereas the target compound requires multi-step functionalization to install the bis(2-hydroxyethyl)amino group .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Hydrogen-Bonding Capacity: The bis(2-hydroxyethyl)amino group in the target compound enhances solubility in aqueous environments, as seen in BES buffer systems (2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid), which utilize similar groups for solubility and pH buffering .
Biological Activity
Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate (CAS Number: 7150-82-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.34 g/mol
The compound features an indole nucleus, which is known for its diverse biological activities, including interactions with various biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, derivatives of indole compounds have demonstrated significant inhibition of cancer cell proliferation and metastasis. In vitro assays indicated that certain derivatives inhibited the migration and invasion of A549 lung cancer cells in a concentration-dependent manner .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression. The compound has been shown to inhibit protein kinase C (PKC) and nuclear factor kappa B (NF-κB), which are crucial in regulating cell survival and inflammation .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For example, studies have focused on the inhibition of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis, which plays a role in inflammation and allergic responses. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenylthiomethyl ring significantly impacted the inhibitory potency against 5-LO .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is essential for reducing potential side effects during therapeutic applications.
Table 1: Biological Activity Summary of this compound Derivatives
Table 2: Structural Modifications and Their Effects on Activity
| Modification Position | Substituent | Effect on Activity |
|---|---|---|
| Ortho Position | Methyl/Chlorine | Increased potency |
| Para Position | Methyl/Chlorine | Moderate increase |
Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies using Lewis Lung Carcinoma (LLC) models demonstrated that treatment with this compound significantly inhibited tumor metastasis to the lungs. Doses ranging from 0.4 to 8.9 µmol/kg were administered, resulting in a dose-dependent reduction in tumor weight and volume, along with a decrease in inflammatory markers .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways. The results suggested that this compound could serve as a dual-action agent, targeting both cancer cell proliferation and inflammatory processes .
Q & A
Q. Basic
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions on the indole ring and ethyl ester group.
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester).
- Chromatography : HPLC with UV detection (λ ~250–300 nm for indole derivatives) to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
How can hydrogen bonding and crystallographic data resolve structural ambiguities in this compound?
Q. Advanced
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. The bis(2-hydroxyethyl)amino group may form intramolecular hydrogen bonds, stabilizing the structure .
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R²₂(8) motifs common in indole derivatives) .
- Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). Twinned crystals can be addressed using SHELXL’s TWIN command .
What competing reaction pathways arise during functionalization of the indole core, and how can selectivity be achieved?
Q. Advanced
- Electrophilic Substitution : The 3-carboxylate group directs electrophiles to the 5-position, but competing reactions (e.g., N-alkylation) may occur.
- Mitigation : Use protecting groups (e.g., Boc for the indole NH) during bis(2-hydroxyethyl)amino introduction. Steric hindrance from the ethyl ester can also influence regioselectivity .
- Catalytic Control : Transition-metal catalysts (e.g., Pd) for cross-couplings at the 5-position, as seen in similar indole syntheses .
How should researchers address discrepancies in reported yields or purity across synthetic protocols?
Q. Advanced
- Root Causes : Variability in reaction conditions (e.g., temperature gradients, catalyst loading) or side reactions (e.g., hydrolysis of the ethyl ester under acidic conditions) .
- Resolution :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions.
- By-Product Analysis : Use LC-MS to detect impurities and adjust purification methods (e.g., column chromatography vs. recrystallization) .
What strategies are recommended for studying this compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Model interactions using the indole core’s planar structure and the bis(2-hydroxyethyl)amino group’s hydrogen-bonding potential.
- Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via fluorescence spectroscopy, leveraging the indole’s intrinsic fluorescence .
- SAR Studies : Compare with analogs (e.g., methyl or bromo substituents) to assess the impact of the bis(2-hydroxyethyl)amino group on activity .
How can computational methods predict the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- DFT Calculations : Assess hydrolysis susceptibility of the ethyl ester group at different pH levels.
- MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict aggregation or degradation .
- Experimental Validation : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
